Myrislignan
Übersicht
Beschreibung
Myrislignan is a bioactive 8-O-4’-neolignan compound found in nutmeg, which is derived from the seeds of Myristica fragrans. This compound is recognized for its various pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties . This compound is an official Traditional Chinese Medicine used for the treatment of gastrointestinal diseases in China .
Wissenschaftliche Forschungsanwendungen
Myrislignan hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Untersucht wegen seiner Rolle bei der Modulation zellulärer Signalwege und der Genexpression.
Medizin: Erforscht wegen seines potenziellen therapeutischen Nutzens bei der Behandlung von Krebs, Entzündungen und Osteoporose
5. Wirkmechanismus
This compound übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus:
Entzündungshemmend: Hemmt die Aktivierung des NF-κB-Signalwegs (nuclear factor kappa-light-chain-enhancer of activated B cells), wodurch die Expression von proinflammatorischen Zytokinen reduziert wird.
Antioxidativ: Verstärkt das zelluläre antioxidative Abwehrsystem durch Hochregulierung der Expression von antioxidativen Enzymen.
Wirkmechanismus
Target of Action
Myrislignan, a natural compound isolated from Myristica fragrans Houtt, has been found to target several key proteins and pathways in cells. It primarily targets the extracellular signal-regulated kinase (ERK) and NF-kB signalling pathway . ERK is a key player in the regulation of cell functions such as proliferation and differentiation . NF-kB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Mode of Action
This compound interacts with its targets, leading to significant changes in cellular processes. It inhibits the phosphorylation of ERK by suppressing mitochondrial function . This leads to the downregulation of the nuclear factor of activated T cells 1 (NFATc1) signaling . Furthermore, it attenuates inflammation in murine macrophage cells through inhibition of NF-kB signalling pathway activation .
Biochemical Pathways
This compound affects several biochemical pathways. It impacts the oxidation-reduction process in Toxoplasma gondii, leading to an upregulation of ROS activity and disruption of the oxidant-antioxidant homeostasis of tachyzoites . It also affects the mitogen-activated protein kinase (MAPK) and nuclear factor-κB pathways .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in mice. After a single oral administration of 200 mg/kg or intraperitoneal administration of 50 mg/kg, the bioavailability (F) of orally administered this compound was found to be only 1.97% of the bioavailability of intraperitoneally administered this compound . This suggests that the route of administration significantly impacts the bioavailability of this compound.
Result of Action
The action of this compound results in significant molecular and cellular effects. It induces redox imbalance and activates autophagy in Toxoplasma gondii . It also inhibits osteoclast differentiation and associated bone resorption by significantly decreasing osteoclastic gene expression . In A549 cells, this compound has been shown to induce apoptosis and cell cycle arrest .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the internal redox environment of a cell can impact the effectiveness of this compound. In an environment of imbalanced internal redox system caused by this compound, there is an upregulation of ROS activity . This suggests that the cellular environment plays a crucial role in the action and efficacy of this compound.
Biochemische Analyse
Biochemical Properties
Myrislignan interacts with various enzymes and proteins. It has been found that hydroxylation and demethylation are the major metabolic pathways for this compound metabolism in vitro and in vivo, respectively. Recombinant cytochrome P450s (CYPs) screening revealed that CYP3A4 and CYP3A5 play a crucial role in the metabolism of this compound .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to induce redox imbalance and activate autophagy in Toxoplasma gondii . In addition, it has been shown to inhibit the proliferation of A549 cells in a dose- and time-dependent manner .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) by suppressing mitochondrial function, thereby downregulating the nuclear factor of activated T cells 1 (NFATc1) signaling . It also induces apoptosis and cell cycle arrest in A549 cells through the activation of mitogen-activated protein kinase and the inhibition of epidermal growth factor receptor signal pathway .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. A study has shown that this compound levels were determined in mouse plasma following a single oral administration of 200 mg/kg or intraperitoneal administration of 50 mg/kg this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a study has shown that this compound levels were determined in mouse plasma following a single oral administration of 200 mg/kg or intraperitoneal administration of 50 mg/kg this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found that hydroxylation and demethylation are the major metabolic pathways for this compound metabolism in vitro and in vivo, respectively .
Transport and Distribution
This compound is transported and distributed within cells and tissues. A study has shown that this compound levels were determined in rat tissues by a high-performance liquid chromatography–ultraviolet detection (HPLC–UV) method .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Myrislignan can be synthesized through the dimerization of monolignols to form a dibenzylbutane skeleton. The synthetic route involves the coupling of two phenylpropanoid units via an 8-O-4’ bond . The reaction conditions typically include the use of catalysts and specific temperature and pressure settings to facilitate the dimerization process.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Myristica fragrans seeds. The extraction process includes solvent extraction, followed by purification using techniques such as ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) . This method ensures the isolation of this compound in its pure form for further applications.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Myrislignan durchläuft verschiedene chemische Reaktionen, darunter Hydroxylierung, Demethylierung und Oxidation . Diese Reaktionen sind entscheidend für den Metabolismus und die Disposition von this compound in biologischen Systemen.
Häufige Reagenzien und Bedingungen:
Hydroxylierung: Typischerweise beinhaltet die Verwendung von Hydroxylierungsmitteln unter kontrollierten Temperatur- und pH-Bedingungen.
Demethylierung: Erfordert Demethylierungsmittel wie Bortribromid oder Aluminiumchlorid.
Oxidation: Umfasst die Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Hauptsächlich gebildete Produkte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind hydroxylierte und demethylierte Derivate von this compound, die eine verbesserte pharmakologische Aktivität aufweisen .
Vergleich Mit ähnlichen Verbindungen
Myrislignan ist im Vergleich zu anderen Lignanen einzigartig aufgrund seiner spezifischen 8-O-4’-Bindung und seiner Verbreitung in Muskatnuss. Ähnliche Verbindungen sind:
Podophyllotoxin: Bekannt für seine krebshemmenden Eigenschaften, unterscheidet sich jedoch in seiner molekularen Struktur und Quelle.
Sesamin: Ein weiteres Lignan mit antioxidativen und entzündungshemmenden Eigenschaften, das in Sesamsamen vorkommt.
Matairesinol: Zeigt ähnliche pharmakologische Aktivitäten, hat aber eine andere strukturelle Konfiguration
Die einzigartige Struktur und die vielfältigen pharmakologischen Aktivitäten von this compound machen es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.
Eigenschaften
IUPAC Name |
4-[(1R,2S)-2-(2,6-dimethoxy-4-prop-2-enylphenoxy)-1-hydroxypropyl]-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O6/c1-6-7-14-10-18(25-4)21(19(11-14)26-5)27-13(2)20(23)15-8-9-16(22)17(12-15)24-3/h6,8-13,20,22-23H,1,7H2,2-5H3/t13-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZFTGWWPHYLGI-RBZFPXEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333494 | |
Record name | (-)-(1R,2S)-Myrislignan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171485-39-5 | |
Record name | (-)-(1R,2S)-Myrislignan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.